molecular formula C18H34N2O2 B2569812 tert-Butyl (1R*,4R*)-4-[(cyclohexylmethyl)amino]cyclohexylcarbamate CAS No. 1286263-90-8

tert-Butyl (1R*,4R*)-4-[(cyclohexylmethyl)amino]cyclohexylcarbamate

Cat. No. B2569812
CAS RN: 1286263-90-8
M. Wt: 310.482
InChI Key: IRDRDVLZZPOHHG-WKILWMFISA-N
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Description

The compound “tert-Butyl (1R*,4R*)-4-[(cyclohexylmethyl)amino]cyclohexylcarbamate” is a complex organic molecule. It contains a tert-butyl group, a carbamate group, and two cyclohexyl rings, one of which has an amino group attached via a methylene bridge .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate cyclohexylamine with a tert-butyl carbamate . The exact synthesis route would depend on the specific configuration of the cyclohexyl rings and the position of the amino group .


Molecular Structure Analysis

The molecule contains two cyclohexyl rings, which are known to adopt a chair conformation due to its stability. The presence of the tert-butyl carbamate group would add steric bulk to the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the carbamate group and the amino group. The carbamate group could potentially undergo hydrolysis under acidic or basic conditions to yield an amine and a carboxylic acid derivative .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the polar carbamate group could enhance its solubility in polar solvents .

Scientific Research Applications

Efficient Stereoselective Synthesis

An efficient stereoselective synthesis route for tert-butyl ((1R, 2S, 5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate starting from simple 3-cyclohexene-1-carboxylic acid was developed. This method involves Mitsunobu reaction and base-catalyzed epimerization to control stereochemistry, offering a scalable route for producing six stereoisomers of this compound, which are key intermediates for synthesizing factor Xa inhibitors (Xin Wang et al., 2017).

Synthesis of Biologically Active Intermediates

tert-Butyl 5-amino-4 ((2-(dimethylamino)ethyl)(methyl)amino)-2methoxyphenyl) carbamate is a crucial intermediate in synthesizing biologically active compounds like omisertinib (AZD9291). A rapid synthetic method for this compound was established, highlighting its importance in pharmaceutical research and development (Bingbing Zhao et al., 2017).

Enantioselective Synthesis for CCR2 Antagonists

An efficient enantioselective synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, an essential intermediate for potent CCR2 antagonists, was described. The key step involves an iodolactamization, showcasing the compound's role in developing therapies targeting inflammatory diseases (C. Campbell et al., 2009).

Versatile Intermediates for Asymmetric Synthesis of Amines

N-tert-Butanesulfinyl imines, derived from tert-butyl carbamate, are versatile intermediates for the asymmetric synthesis of a wide range of amines. This highlights the compound's utility in synthesizing enantioenriched amines, amino acids, and amino alcohols, proving its significance in medicinal chemistry and drug design (J. Ellman et al., 2002).

NMR Tag for High-Molecular-Weight Systems

O-tert-Butyltyrosine, derived from tert-butyl carbamate, serves as an outstanding NMR tag for high-molecular-weight systems and for measuring submicromolar ligand binding affinities without isotope labeling. This application is pivotal in protein research and the development of novel diagnostic tools (Wan-Na Chen et al., 2015).

properties

IUPAC Name

tert-butyl N-[4-(cyclohexylmethylamino)cyclohexyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34N2O2/c1-18(2,3)22-17(21)20-16-11-9-15(10-12-16)19-13-14-7-5-4-6-8-14/h14-16,19H,4-13H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRDRDVLZZPOHHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)NCC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901123511
Record name Carbamic acid, N-[trans-4-[(cyclohexylmethyl)amino]cyclohexyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901123511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (1R*,4R*)-4-[(cyclohexylmethyl)amino]cyclohexylcarbamate

CAS RN

1286263-90-8
Record name Carbamic acid, N-[trans-4-[(cyclohexylmethyl)amino]cyclohexyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901123511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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